molecular formula C12H15F3N2O B8665278 n-(Tert-butyl)-2-methyl-6-(trifluoromethyl)nicotinamide

n-(Tert-butyl)-2-methyl-6-(trifluoromethyl)nicotinamide

Cat. No. B8665278
M. Wt: 260.26 g/mol
InChI Key: RWECLXRWTUUDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133907B2

Procedure details

N-tert-Butyl-2-methyl-6-trifluoromethyl-nicotinic acid (5.0 g, 24 mmol) is refluxed in 10 mL of thionyl chloride for 3 h and is then concentrated under reduced pressure. The residue is dissolved in toluene and the solvent is removed under reduced pressure. The residue is again dissolved in toluene and the solvent is removed under reduced pressure. The resultant residue is dissolved in 50 mL of dichloromethane and to the solution is added tert-butyl amine (3.8 mL, 49 mmol) and triethylamine (6.8 mL, 49 mmol) and the reaction is allowed to stir overnight. The reaction is then poured into sat. ammonium chloride and extracted three times with dichloromethane. The combined organic phases are then washed with sat. NaHCO3, and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound. Further purification is achieved by trituration from diethyl ether.
Name
N-tert-Butyl-2-methyl-6-trifluoromethyl-nicotinic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:5]1[C:13]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=O)[CH:6]1[CH3:18])(C)(C)C.[C:19]([NH2:23])([CH3:22])([CH3:21])[CH3:20].C(N(CC)CC)C.[Cl-].[NH4+]>S(Cl)(Cl)=O>[C:19]([NH:23][C:8](=[O:10])[C:7]1[CH:11]=[CH:12][C:13]([C:14]([F:15])([F:16])[F:17])=[N:5][C:6]=1[CH3:18])([CH3:22])([CH3:21])[CH3:20] |f:3.4|

Inputs

Step One
Name
N-tert-Butyl-2-methyl-6-trifluoromethyl-nicotinic acid
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)N1C(C(C(=O)O)=CC=C1C(F)(F)F)C
Name
Quantity
10 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in toluene
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is again dissolved in toluene
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue is dissolved in 50 mL of dichloromethane and to the solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are then washed with sat. NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)NC(C1=C(N=C(C=C1)C(F)(F)F)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.